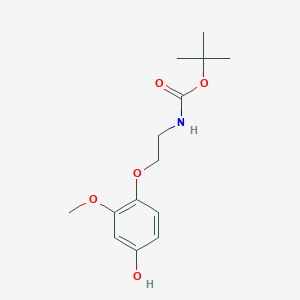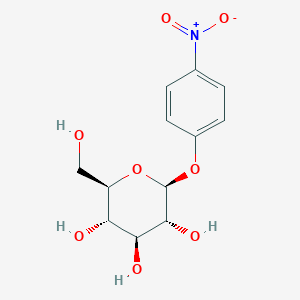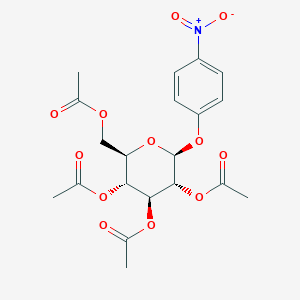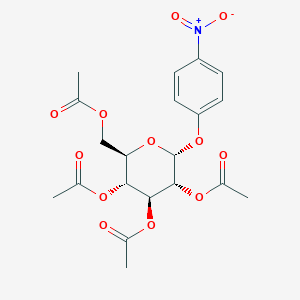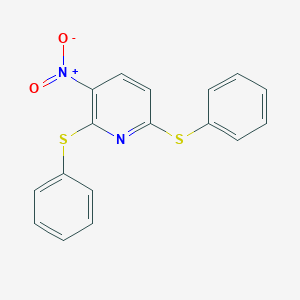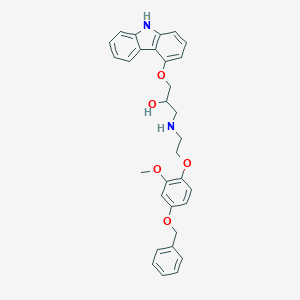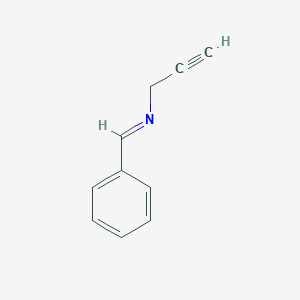
N-Bencilideno-2-propilamina
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzylamines, including derivatives like N-Benzylidene-2-propynylamine, has been explored through various methods. A notable approach is the iron-catalyzed direct amination of benzyl alcohols, which presents a sustainable methodology to access substituted benzylamines (Yan, Feringa, & Barta, 2016). Additionally, biosynthetic pathways have been developed for benzylamine production, offering a green alternative to traditional chemical synthesis (Pandey, Casini, Voigt, & Gordon, 2021).
Molecular Structure Analysis
Structural studies of benzylamine derivatives provide insights into their molecular configuration. X-ray diffraction analyses have been employed to determine the conformation and arrangement of molecules, which is crucial for understanding their chemical behavior (Raouafi, Freytag, Jones, & Benkhoud, 2007).
Chemical Reactions and Properties
Benzylamines undergo various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the synthesis of 2-Benzylcyclohexylamine involves a three-step process, including Aldol reaction and reductive amination, showcasing the compound's versatility (Xiao-bin, 2009). The iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines further demonstrates the compound's reactivity, facilitating the synthesis of quinazolines by trapping ammonia (Gopalaiah, Saini, & Devi, 2017).
Aplicaciones Científicas De Investigación
Investigación de Proteómica
N-Bencilideno-2-propilamina se utiliza en la investigación de proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse en el análisis de la estructura y función de las proteínas, en la identificación de las interacciones entre proteínas y en el descubrimiento de biomarcadores de enfermedades.
Preparación de Medicamentos
This compound es un intermedio útil en la preparación de medicamentos . Los intermedios son compuestos que se utilizan en la síntesis del ingrediente farmacéutico activo final. Pueden utilizarse para crear una variedad de medicamentos con diferentes efectos terapéuticos.
Preparación de Plaguicidas
Este compuesto también se utiliza como intermedio en la preparación de plaguicidas. Los plaguicidas son sustancias que se utilizan para controlar las plagas, incluyendo insectos, malas hierbas y enfermedades de las plantas. Las propiedades de this compound podrían contribuir a la eficacia de estos plaguicidas.
Actividad Antifúngica
Los derivados de N-bencilideno han mostrado una buena actividad antifúngica . Podrían utilizarse en el desarrollo de nuevos fungicidas, que son sustancias que matan los hongos o inhiben su crecimiento.
Actividad Repelente y Larvicida de Mosquitos
Los derivados de N-bencilideno también han demostrado actividad repelente y larvicida de mosquitos . Esto significa que podrían utilizarse en el desarrollo de nuevos insecticidas, en particular aquellos dirigidos a controlar las poblaciones de mosquitos.
Síntesis Química de Péptidos y Proteínas
This compound tiene un uso potencial en la síntesis química de péptidos y proteínas . Podría utilizarse como protección conmutable de Cys, facilitando la síntesis química de péptidos y proteínas al interrumpir eficazmente la agregación de péptidos.
Propiedades
IUPAC Name |
1-phenyl-N-prop-2-ynylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOHBCBQQCLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400248 | |
| Record name | N-Benzylidene-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57734-99-3 | |
| Record name | N-Benzylidene-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

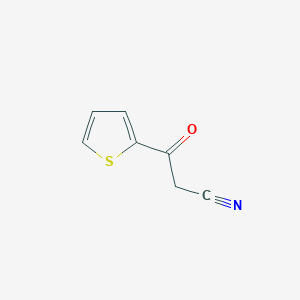
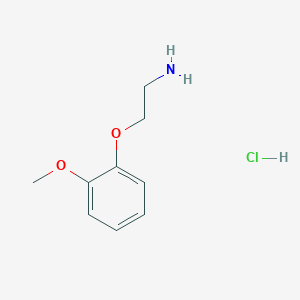

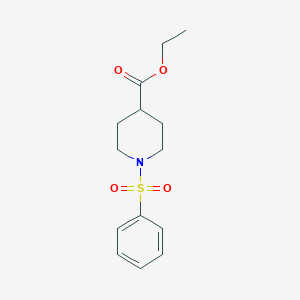
![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)
